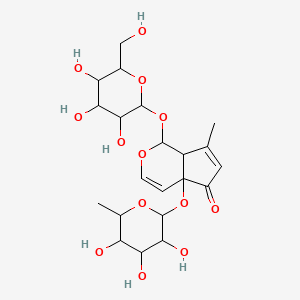
Teucardoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teucardoside is a phenylpropanoid glycoside compound found in nature, specifically isolated from the genus Teucrium . It is known for its unique structure and potential biological activities. The molecular formula of this compound is C21H30O13, and it has a molecular weight of 490.458 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teucardoside can be synthesized through various chromatographical methods. The isolation process involves the use of spectroscopical analysis such as UV, 1D-NMR (1H-, 13C-NMR, DEPT-135), 2D-NMR (COSY, HSQC, HMBC, NOESY), and HRMS . These methods help in determining the structure of the compound accurately.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Teucardoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Teucardoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Teucardoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Teucardoside is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Verbascoside: Another phenylpropanoid glycoside with similar biological activities.
Teuhircoside: An iridoid glycoside with related structural features.
These compounds share some similarities with this compound but also have distinct differences that make this compound unique in its own right.
Properties
CAS No. |
78280-92-9 |
|---|---|
Molecular Formula |
C21H30O13 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one |
InChI |
InChI=1S/C21H30O13/c1-7-5-10(23)21(34-20-17(29)14(26)12(24)8(2)31-20)3-4-30-18(11(7)21)33-19-16(28)15(27)13(25)9(6-22)32-19/h3-5,8-9,11-20,22,24-29H,6H2,1-2H3 |
InChI Key |
WDMQLCVSWBENIY-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Key on ui other cas no. |
78280-92-9 |
Synonyms |
teucardosid teucardoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















